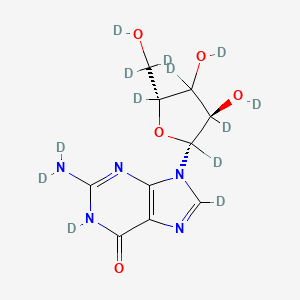

Guanosine-d13

Description

Significance of Stable Isotope Labeling in Contemporary Biological and Chemical Sciences

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its heavier, non-radioactive isotopes. Common stable isotopes used in life sciences include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). This substitution creates a compound that is chemically identical to its natural counterpart but has a greater mass. scispace.com This mass difference allows researchers to track the labeled molecules through complex biological and chemical processes without altering their fundamental properties or behavior. scispace.com

The use of stable isotopes like deuterium offers a significant advantage over radioactive isotopes as they are not radioactive, making them safer for a wide range of studies, including those involving human subjects. The primary analytical methods for detecting these labeled compounds are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry separates molecules based on their mass-to-charge ratio, easily distinguishing between a labeled and unlabeled compound. scispace.com NMR spectroscopy can detect the presence of the isotope, providing detailed information about the structure and dynamics of the molecule. nih.gov This technique has become indispensable for metabolic research, quantitative proteomics, and drug development. scispace.com

Overview of Guanosine (B1672433) and its Biological Centrality

Guanosine is a purine (B94841) nucleoside, a fundamental building block of ribonucleic acid (RNA). wikipedia.orgnih.gov It consists of the guanine (B1146940) base attached to a ribose sugar ring. wikipedia.org Within biological systems, guanosine can be phosphorylated to form guanosine monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP). wikipedia.orgchemicalbook.com

These phosphorylated forms are central to numerous critical biochemical processes:

Nucleic Acid Synthesis: GTP is one of the four essential precursors for the synthesis of RNA during transcription. chemicalbook.com

Energy Transfer: Similar to ATP, GTP serves as a source of energy for cellular processes, including protein synthesis and muscle contraction. wikipedia.orgchemicalbook.com

Intracellular Signaling: Cyclic guanosine monophosphate (cGMP), derived from GTP, acts as a crucial second messenger in various signal transduction pathways. wikipedia.org

Neuroprotection: Research suggests that guanosine itself has neuroprotective properties, helping to reduce neuroinflammation and oxidative stress. chemicalbook.comchemicalbook.com

Given its ubiquitous and critical roles, the study of guanosine's metabolism and function is vital to understanding cellular health and disease.

Rationale for Deuterium Labeling of Guanosine-d13 for Research Applications

This compound is a deuterated form of guanosine, where multiple hydrogen atoms have been replaced by deuterium atoms. medchemexpress.com This isotopic labeling provides a powerful tool for researchers, primarily leveraging the analytical precision of mass spectrometry and NMR spectroscopy.

The primary rationales for using this compound include:

Internal Standard for Quantitative Analysis: In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known amount to help quantify the analyte of interest. Stable isotope-labeled compounds like this compound are considered the gold standard for this purpose. nih.gov Because this compound is chemically identical to natural guanosine, it behaves identically during sample preparation and analysis, correcting for any loss or variability. nih.govresearchgate.net However, its higher mass allows it to be distinguished from the unlabeled guanosine by the mass spectrometer, enabling highly accurate and precise quantification of endogenous guanosine levels in biological samples. nih.govvideleaf.com

Metabolic Tracing and Flux Analysis: Researchers can introduce this compound into cells or organisms to trace its metabolic fate. researchgate.netnih.gov By tracking the appearance of the deuterium label in downstream metabolites, scientists can map the pathways through which guanosine is processed, converted, and utilized. researchgate.net This is crucial for understanding metabolic fluxes in both healthy and diseased states and for investigating how these pathways are affected by drugs or genetic mutations. nih.gov

NMR-Based Structural and Dynamic Studies: In NMR spectroscopy, the substitution of hydrogen with deuterium can simplify complex spectra, as deuterium signals are not detected in standard proton (¹H) NMR experiments. studymind.co.ukwikipedia.org This selective "silencing" of signals allows researchers to resolve overlapping peaks and more clearly study the structure and dynamics of nucleic acids like RNA. nih.govnih.gov In specialized deuterium (²H) NMR, the deuterium signal itself can be observed to gain unique insights into molecular orientation and mobility. wikipedia.org

The table below summarizes the key physicochemical properties of Guanosine and its deuterated isotopologue, this compound.

| Property | Guanosine | This compound |

| Molecular Formula | C₁₀H₁₃N₅O₅ | C₁₀D₁₃N₅O₅ |

| Molecular Weight | 283.24 g/mol | 296.32 g/mol |

| Appearance | White crystalline powder | Not specified |

| Solubility | Slightly soluble in water | Not specified |

Data sourced from multiple references. wikipedia.orgnih.govmedchemexpress.comnist.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O5 |

|---|---|

Molecular Weight |

296.32 g/mol |

IUPAC Name |

1,8-dideuterio-2-(dideuterioamino)-9-[(2R,3R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-one |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5?,6-,9-/m1/s1/i1D2,2D,3D,5D,6D,9D,16D,17D,18D/hD3 |

InChI Key |

NYHBQMYGNKIUIF-OMRGEDEJSA-N |

Isomeric SMILES |

[2H]C1=NC2=C(N1[C@]3([C@](C([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H] |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Applications of Guanosine D13 in Nuclear Magnetic Resonance Nmr Spectroscopy

Advanced NMR Methodologies Enhanced by Deuterium (B1214612) Labeling

The use of deuterated guanosine (B1672433), such as Guanosine-d13, is integral to several advanced NMR methodologies. By replacing protons with deuterons at specific positions, researchers can simplify complex spectra and suppress spin diffusion, where magnetization is transferred between protons, complicating data interpretation. researchgate.netoup.com This selective labeling approach, often referred to as creating an "NMR window," allows for the focused study of specific regions within a large biomolecule. oup.com

The determination of high-resolution structures of large RNAs and their complexes by NMR is often hindered by severe spectral overlap and line broadening. nih.govmdpi.com The incorporation of deuterated nucleotides, including this compound, is a key strategy to overcome these limitations. nih.govnih.gov Deuteration reduces the number of proton resonances, thereby simplifying the spectra and minimizing overlap. oup.comoup.com This spectral simplification is crucial for the unambiguous assignment of signals, a prerequisite for structure determination. oup.com

For instance, in the study of a 21mer RNA hairpin, non-uniform deuterium labeling created an "NMR-window" that significantly reduced the overcrowding of proton resonances. oup.com This allowed for accurate assignment of proton signals and the determination of Nuclear Overhauser Effect (NOE) volumes and coupling constants, which are essential for defining the three-dimensional structure. oup.com Similarly, the structure determination of a 30 kDa (86 nucleotides) GAAA tetraloop-receptor complex was made possible by the incorporation of ribonucleotides with selectively deuterated ribose moieties, which led to a dramatic simplification of the NMR spectra. nih.gov

The benefits of deuteration extend to the study of very large biomolecular assemblies. In combination with techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY), deuterium labeling enables the study of macromolecules up to the 230 kDa range. researchgate.netethz.ch

Biomolecules are not static entities; they exist as dynamic ensembles of interconverting conformations. nih.govfiveable.me Understanding these conformational dynamics is crucial for elucidating their biological functions. fiveable.menih.gov this compound labeling, by improving spectral quality, facilitates the application of NMR techniques sensitive to molecular motions over a wide range of timescales. nih.gov

NMR relaxation experiments, which measure the rates at which nuclear spins return to equilibrium, provide valuable information about molecular flexibility. Deuteration significantly reduces the relaxation rates of the remaining protons, leading to longer T1 and T2 relaxation times. acs.org This enhanced relaxation property allows for more precise measurements of dynamics. For example, in a study of a 30-nucleotide RNA derived from HIV-2 TAR RNA, deuteration approximately doubled the T1 and T2 relaxation times, enabling a more detailed analysis of its dynamic properties. acs.org

Furthermore, techniques like Chemical Exchange Saturation Transfer (CEST) can be used to study slow timescale conformational changes, often involving transitions to low-populated, "invisible" states that are critical for function. researchgate.net The spectral simplification afforded by this compound can enhance the sensitivity and resolution of CEST experiments, allowing for the characterization of these rare conformational states. researchgate.net

The study of intermolecular interactions, such as those between nucleic acids and proteins or small molecules, is fundamental to understanding biological processes. NMR spectroscopy is a powerful tool for mapping these interaction surfaces and characterizing the structural changes that occur upon binding. utoronto.ca Deuterium labeling with this compound can significantly aid these investigations.

By selectively deuterating the nucleic acid, the NMR signals of the binding partner (e.g., a protein) can be observed with minimal interference. vanderbilt.edu Conversely, if the protein is deuterated, the signals of the protonated this compound within the nucleic acid can be selectively observed. This selective labeling strategy simplifies the resulting NMR spectra, making it easier to identify the specific residues involved in the interaction.

For example, in studies of G-protein interactions with guanine (B1146940) nucleotides, spectroscopic techniques have been used to probe the hydrogen bonding interactions within the binding site. nih.gov While not specifically using this compound, these studies highlight the power of spectroscopic methods to dissect molecular interactions. The use of deuterated analogs in such experiments would further refine the analysis by reducing spectral complexity. Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is another technique that benefits from deuterium labeling to map interaction sites by monitoring changes in the solvent accessibility of backbone amide protons upon complex formation. acs.orgfrontiersin.org

Solution-State NMR Studies of Nucleic Acids and Their Complexes

Solution-state NMR provides atomic-resolution information on the structure and dynamics of biomolecules in a near-native environment. mdpi.com However, for larger nucleic acids and their complexes, significant challenges arise from increased spectral complexity and faster relaxation, leading to broad lines. nih.gov

A primary challenge in the NMR study of large biomolecules is the severe overlap of signals in the spectra. ethz.chvanderbilt.edu This "overlap problem" arises from the large number of atoms and the limited chemical shift dispersion of nucleic acids. mdpi.com Deuteration, through the use of precursors like this compound, is a highly effective strategy to mitigate this issue. nih.govmit.edu By replacing most protons with deuterons, the number of signals in the ¹H NMR spectrum is drastically reduced, leading to significant spectral simplification and resolution enhancement. acs.orgmit.edu

This approach has been successfully applied to various RNA systems. For instance, the synthesis of a 30-nucleotide HIV-2 TAR RNA with deuterated NTPs resulted in a dramatic reduction in spectral crowding in the NOESY spectrum compared to the unlabeled counterpart. acs.org This simplification allowed for easier assignment of NOEs, which are crucial for structure determination. acs.org Similarly, the use of partially deuterated 21mer RNA enabled the resolution of previously overlapping cross-peaks, facilitating unambiguous resonance assignment. oup.com

The reduction of signal broadening is another key advantage of deuteration. For larger molecules that tumble slowly in solution, transverse relaxation (T2) is rapid, leading to broad NMR lines and poor sensitivity. nih.gov Replacing protons with deuterons, which have a much smaller gyromagnetic ratio, effectively eliminates many of the strong ¹H-¹H dipolar couplings that are a major source of relaxation. researchgate.net This leads to narrower linewidths and improved spectral quality, making it possible to study larger systems. acs.orgnih.gov

| Research Finding | Biomolecule | Effect of Deuteration | Reference |

| Dramatic simplification of NMR spectra | 30 kDa (86 nt) GGAA tetraloop receptor complex | Enabled structure determination | nih.gov |

| Significant reduction in resonance overlap | 21mer RNA hairpin | Allowed for unambiguous assignment and accurate determination of structural parameters | oup.com |

| Greatly reduced spectral crowding in NOESY spectra | 30-nucleotide HIV-2 TAR RNA | Simplified assignment of NOEs | acs.org |

| Approximately doubled T1 and T2 relaxation rates | 30-nucleotide HIV-2 TAR RNA | Improved characterization of molecular dynamics | acs.org |

Hydrogen bonds are fundamental to the structure and function of nucleic acids, defining base-pairing and tertiary interactions. nih.govnih.gov NMR spectroscopy offers a unique ability to directly probe these hydrogen bonds in solution. msu.ru The exchange of imino and amino protons with solvent (water) provides information on the stability of base pairs and the dynamics of local structure opening.

Deuterium labeling can be used to study hydrogen-deuterium (H/D) exchange rates. nih.gov By dissolving a protonated biomolecule in D₂O, the rate at which exchangeable protons are replaced by deuterons can be monitored by NMR or mass spectrometry. acs.org These rates are indicative of the protons' solvent accessibility and involvement in hydrogen bonds; protons protected within the core of a structure or involved in stable hydrogen bonds will exchange more slowly. acs.orgfrontiersin.org

For example, ¹H NMR spectroscopy was used to study the hydrogen-bonding interactions of O⁶-methylguanine with cytosine and thymine (B56734) in deuterated chloroform, a solvent that mimics the hydrophobic interior of the DNA helix. nih.gov While this study did not use deuterated nucleosides, it demonstrates the principle of using NMR to investigate hydrogen bonding. The incorporation of this compound could further refine such studies by simplifying the spectra and allowing for more precise measurements of exchange rates and intermolecular interactions. acs.org Advanced NMR experiments have been developed to directly detect scalar couplings across hydrogen bonds (e.g., ²hJNN), providing definitive evidence of their existence and geometry. ethz.chmsu.ru The improved spectral quality resulting from deuteration enhances the feasibility of these demanding experiments on larger nucleic acid systems. researchgate.net

Solid-State NMR Applications of this compound in Complex Systems

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable technique for the atomic-level investigation of non-crystalline, insoluble, or very large biomolecular assemblies that are intractable by other high-resolution structural methods like X-ray crystallography or solution NMR. rsc.orgntu.edu.sg Within this domain, the strategic incorporation of isotopically labeled molecules, such as this compound, provides a powerful lens through which the structure and, most notably, the dynamics of complex systems can be scrutinized.

The primary advantage of using a deuterated analogue like this compound in ssNMR studies of complex systems lies in the unique properties of the deuterium (²H) nucleus. Deuterium ssNMR is a highly sensitive probe of local molecular dynamics. rsc.orgnih.gov The interaction of the deuterium nucleus's electric quadrupole moment with the local electric field gradient is exquisitely sensitive to the orientation and motion of the carbon-deuterium (C-D) bond. By analyzing the deuterium NMR spectral lineshapes and measuring spin-lattice relaxation times (T₁), researchers can quantitatively describe the geometry and timescales of motional processes at the specific labeled site. rsc.orgnih.gov

This methodology is particularly insightful when applied to complex guanosine-containing systems, such as G-quadruplexes, large RNA-protein complexes, or DNA assemblies. ntu.edu.sgresearchgate.net G-quadruplexes, for instance, are non-canonical four-stranded structures formed in guanine-rich nucleic acid sequences that play roles in various cellular processes. biorxiv.orgresearchgate.net Their formation and stability are often dependent on the dynamics of the individual guanosine residues within the stacked G-tetrads and flexible loop regions.

By site-specifically incorporating this compound into such a complex, investigators can ask very precise questions about its dynamic behavior. For example, labeling the C8 position of the guanine base allows for the direct measurement of base reorientations, which are critical for the formation of Hoogsteen hydrogen bonds that define the G-tetrad. researchgate.netglenresearch.com Deuterium ssNMR can distinguish between different motional regimes, from small-amplitude, rapid librations (pico- to nanoseconds) to large-amplitude, slow conformational exchanges (micro- to milliseconds). rsc.orgnih.gov

A key application is the characterization of dynamics at functionally important sites, such as the binding interface between a nucleic acid and a protein or a small molecule ligand. glenresearch.com Changes in the deuterium NMR lineshape of a this compound residue upon the introduction of a binding partner can reveal alterations in local flexibility, providing critical insights into the mechanism of recognition and the functional consequences of the interaction. Furthermore, in very large assemblies where proton (¹H) NMR spectra suffer from extensive line broadening, selective deuteration helps to simplify the spectra, aiding in resonance assignment and structural analysis. glenresearch.com

The table below summarizes the key research findings that can be obtained by applying solid-state ²H NMR to complex systems containing deuterated guanosine.

| NMR Parameter Measured | Type of Dynamic Information Obtained | Relevant Timescale | Example Application in Complex Systems |

| Quadrupolar Echo Lineshape Analysis | Geometry and amplitude of molecular motion (e.g., two-site jumps, restricted wobbling, libration). | Microseconds (µs) to Milliseconds (ms) | Characterizing the flexibility of guanine bases within a G-tetrad plane or the dynamics of loop regions in a G-quadruplex. rsc.orgnih.gov |

| Spin-Lattice (T₁) Relaxation | Rate of fast molecular motions. | Picoseconds (ps) to Nanoseconds (ns) | Probing rapid internal vibrations and librations of the guanosine sugar pucker or glycosidic bond torsion angles. nih.gov |

| Anisotropy Measurements | Degree of motional averaging and orientational order. | ps to ms | Determining the extent of conformational restriction on a guanosine residue upon binding to a protein or forming a higher-order structure. rsc.org |

Applications of Guanosine D13 in Mass Spectrometry Ms Based Research

Quantitative Analysis and Tracer Applications using Guanosine-d13

The precise quantification of biomolecules and the tracing of their metabolic fate are cornerstones of biomedical research. This compound has proven to be an invaluable asset in these pursuits, particularly in the context of mass spectrometry.

Development of Internal Standards for High-Accuracy Quantification

In quantitative mass spectrometry, an internal standard is a compound added to a sample in a known amount to enable the quantification of an analyte. scioninstruments.com An ideal internal standard has physicochemical properties nearly identical to the analyte of interest. enghusen.dkchiron.no this compound, being structurally and chemically similar to endogenous guanosine (B1672433), serves as an excellent internal standard. scioninstruments.com When added to a biological sample, it co-elutes with the endogenous guanosine during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. sfrbm.org This co-analysis allows for the correction of variations that can occur during sample preparation and analysis, such as extraction losses and instrument response fluctuations. scioninstruments.comchiron.no

The use of a stable isotope-labeled internal standard like this compound is superior to using a structural analog because the latter can have different retention times and ionization properties, leading to imprecision in quantitative analyses. sfrbm.orgnih.gov By measuring the ratio of the signal from the endogenous analyte to the known quantity of the internal standard, researchers can achieve highly accurate and precise quantification. population-protection.eu This is particularly crucial when analyzing low-abundance species in complex biological matrices like urine or plasma. researchgate.netfabad.org.tr

For instance, in the analysis of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a biomarker for oxidative stress, a stable isotope-labeled internal standard is essential for accurate quantification. sfrbm.orgnih.gov While some studies have utilized ¹⁵N₅-labeled 8-oxo-dG, the principle remains the same: the isotopically labeled standard compensates for analytical variability. nih.govresearchgate.net

Table 1: Comparison of Internal Standard Types in Mass Spectrometry

| Internal Standard Type | Advantages | Disadvantages |

| Stable Isotope-Labeled (e.g., this compound) | High accuracy and precision. scioninstruments.comenghusen.dk Co-elutes with analyte. chiron.no Similar ionization efficiency. sfrbm.org Corrects for matrix effects and sample preparation losses. scioninstruments.com | May not be commercially available for all analytes. |

| Structural Analog | More readily available than some stable isotope-labeled standards. | Different retention time and ionization properties. sfrbm.orgnih.gov Can lead to inaccurate quantification due to differential matrix effects. sfrbm.org |

Use in Dilution Mass Spectrometry for Metabolite Profiling

Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. epa.gov This "spiked" sample is then analyzed by mass spectrometry. By measuring the altered isotopic ratio of the analyte, its original concentration in the sample can be precisely determined. epa.gov

This compound is employed in isotope dilution mass spectrometry for the accurate profiling of guanosine and its metabolites in various biological samples. smolecule.com This approach is particularly valuable in metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. nih.gov The high accuracy of isotope dilution MS allows for the reliable quantification of changes in metabolite levels in response to physiological stimuli or disease states. epa.gov For example, this technique can be used to determine the concentration of guanosine in blood plasma or urine, providing insights into purine (B94841) metabolism and related disorders. nih.gov

Elucidation of Reaction Mechanisms and Pathway Analysis

Understanding how molecules are transformed within a biological system is fundamental to biochemistry and drug development. Isotope tracers like this compound are instrumental in these investigations.

Tracing this compound through Biochemical Transformations

By introducing this compound into a biological system, such as cell cultures or animal models, researchers can follow its metabolic fate. nih.govresearchgate.net As the labeled guanosine is processed by enzymes, the deuterium (B1214612) atoms remain attached, allowing the resulting metabolites to be identified by their characteristic mass shift in the mass spectrometer. nih.gov This enables the mapping of metabolic pathways and the identification of enzymes involved in guanosine metabolism. nih.govnih.gov

For example, by tracking the conversion of this compound, researchers can investigate the pathways of guanosine nucleotide synthesis and degradation. nih.gov This can reveal how these processes are regulated and how they might be altered in disease. nih.gov Isotope tracing can also help to discover previously unknown metabolic pathways or enzymatic functions. nih.gov

Identification of Guanosine-Derived Adducts and Metabolites

Guanosine is susceptible to damage from reactive molecules, leading to the formation of adducts, which are molecules that have been covalently attached to the guanosine base. nih.gov These adducts can be markers of exposure to carcinogens or indicators of oxidative stress. nih.govptbioch.edu.pl Identifying these adducts in complex biological mixtures can be challenging.

The use of this compound can aid in the identification of these adducts. smolecule.commedchemexpress.com By exposing a system to a potential toxin and labeled guanosine, any resulting adducts will also be labeled. This allows for their specific detection using mass spectrometry, even at very low concentrations. frontiersin.org For instance, the reaction of benzo[a]pyrene, a carcinogen found in tobacco smoke, with guanine (B1146940) in DNA forms specific adducts. researchgate.net Using a labeled precursor would facilitate the identification of these adducts in a complex biological sample. frontiersin.org

Similarly, the identification of novel metabolites of guanosine is facilitated by the use of this compound. nih.gov Any new peaks appearing in the mass spectrum that correspond to a deuterated species are likely to be metabolites of the introduced labeled guanosine. biorxiv.org

Table 2: Research Findings on Guanosine Adducts and Metabolites

| Study Focus | Key Findings |

| Benzo[a]pyrene-derived DNA adducts | The major adduct is formed at the N²-nitrogen of deoxyguanosine. nih.gov |

| Oxidative DNA damage | 8-oxo-dG is a widely used biomarker for oxidative stress. fabad.org.tr |

| Metabolic fate of oxidized guanine | 8-OxoGTP can be incorporated into RNA, but cellular mechanisms exist to prevent this. nih.gov |

| Mycoplasma metabolism | Metabolite damage repair systems, including those for guanosine derivatives, are essential for life. nih.govbiorxiv.org |

Advanced MS Techniques Coupled with Deuterium Labeling

The combination of deuterium labeling with advanced mass spectrometry techniques further enhances the power of these analytical methods. Techniques such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) provide greater specificity and structural information. thermofisher.commdpi.com

In a tandem MS experiment, ions of a specific mass-to-charge ratio (m/z) are selected and fragmented. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. thermofisher.com When using this compound, both the precursor ion and its fragment ions will be shifted in mass, providing a high degree of confidence in the identification of guanosine-containing molecules. frontiersin.org

High-resolution mass spectrometry can measure the m/z of an ion with very high accuracy, allowing for the determination of its elemental composition. mdpi.com This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental formulas. The combination of deuterium labeling and HRMS is a powerful tool for the unambiguous identification of metabolites and adducts in complex mixtures. frontiersin.org

More advanced techniques like ion mobility mass spectrometry, which separates ions based on their shape and size in addition to their m/z, can provide an additional dimension of separation, further improving the ability to resolve and identify closely related compounds. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for the analysis of polar and large biomolecules, making it a cornerstone of modern analytical science. metwarebio.com In this context, this compound and other isotopically labeled analogs are invaluable for quantitative studies. ESI-MS preserves the molecular structure of analytes like nucleosides and generates multiply charged ions, which is advantageous for analyzing complex biological systems. metwarebio.com

The principal application of this compound in ESI-MS is as an internal standard to ensure accuracy in quantitative analyses. For instance, in the study of DNA adducts—compounds formed when chemicals covalently bind to DNA—stable isotope-labeled standards are essential for developing quantitative methods. nih.gov Research on estrogen-DNA adducts has utilized isotopically labeled 2'-deoxyguanosine (B1662781) to synthesize a stable isotopically labeled version of 4-hydroxyestradiol-N7-guanine. nih.gov This labeled adduct serves as an internal standard in LC-ESI/MS methods to quantitatively measure the presence of these adducts in human urine, which are potential biomarkers for cancer risk. nih.gov The use of an internal standard corrects for variations in sample processing and mass spectrometric analysis, enabling reliable quantification. nih.gov

Similarly, in the analysis of modified nucleosides like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a key biomarker for oxidative DNA damage, isotopically labeled standards are crucial. fabad.org.tr A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using positive electrospray ionization (ESI) and an internal standard (8-Hydroxy-2'-Deoxyguanosine-[15N5]) was developed for the sensitive and robust determination of 8-OHdG in human urine. fabad.org.tr This highlights the role of labeled nucleosides in clinical and toxicological research, where precise measurement of such biomarkers is vital. fabad.org.tr

Table 1: Applications of Isotopically Labeled Guanosine in ESI-MS Research

| Analyte / Application | Labeled Standard Used | Matrix | Key Finding | Citation |

| Estrogen-DNA Adducts | 4-OHE2-13C5,15N5-N7-guanine | Human Urine | Enabled the development of a quantitative mass spectrometric method to measure estrogen-DNA adducts as potential cancer biomarkers. | nih.gov |

| Oxidative DNA Damage | 8-Hydroxy-2'-Deoxyguanosine [15N5] | Human Urine | Facilitated a fast, sensitive, and robust LC-ESI-MS/MS method for quantifying the biomarker 8-OHdG in smoker and non-smoker subjects. | fabad.org.tr |

| Modified RNA Nucleosides | 13C- and 15N-labeled guanosine analogs | In vitro | Essential for the accurate quantification of various oxidatively modified RNA nucleosides by mass spectrometry. | acs.org |

| G-Quadruplex Ligand Binding | N/A (General Technique) | In vitro | Native ESI-MS is used to study noncovalent interactions between small molecule ligands and guanine-rich G-quadruplex DNA structures. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.com It is highly efficient, sensitive, and reproducible for the analysis of volatile or semi-volatile compounds. nih.gov For non-volatile molecules like guanosine, a chemical derivatization step is required to make them volatile enough for GC-MS analysis. nih.govnih.gov

In GC-MS-based research, this compound and its isotopically labeled analogs are critical for isotope-dilution mass spectrometry (IDMS), a definitive method for accurate quantification. This is particularly important in the analysis of oxidative DNA damage markers, such as 8-hydroxyguanine (B145757) (8-OH-Gua). The derivatization process itself can sometimes introduce artifacts by oxidizing guanine to 8-OH-Gua. nih.gov Using a stable isotope-labeled internal standard, such as an analog of 8-OH-Gua, is essential to control for and mitigate these potential artifacts, ensuring the accuracy of the measurement. nih.gov

Research has shown that using two different stable-isotope labeled analogs of 8-OH-Gua as internal standards in GC/IDMS analysis yielded similar, reliable results for the levels of 8-OH-Gua in calf thymus DNA. nih.gov This demonstrates the robustness that isotopically labeled standards bring to the methodology. The use of these standards helps to validate the analytical process, confirming that artifacts are not being generated during sample preparation and derivatization. nih.gov

Table 2: Research Findings Using Isotopically Labeled Guanine/Guanosine in GC-MS

| Research Focus | Labeled Standard | Key Role of Labeled Standard | Significance | Citation |

| Measurement of Oxidative DNA Damage | Stable-isotope labeled 8-hydroxyguanine (8-OH-Gua) | Internal standard for GC/IDMS to ensure accuracy and eliminate artifacts during derivatization. | Confirmed that formic acid hydrolysis and derivatization did not create artificial 8-OH-Gua, validating the method for quantifying DNA damage. | nih.gov |

| Quantification of DNA Nucleobase Lesions | Stable isotope-labeled internal standards for various lesions | Required for accurate quantification by GC-MS/MS with isotope-dilution. | Allows for the measurement of specific DNA lesions that can only be analyzed by GC-MS/MS due to the availability of their corresponding labeled standards. | acs.org |

| General Metabolomics | N/A (General Technique) | N/A | GC-MS is a key platform for metabolic fingerprinting, where labeled standards are crucial for the absolute quantification of identified metabolites. | nih.gov |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a premier analytical technique that couples the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. medrxiv.org This combination is exceptionally well-suited for the analysis of non-volatile compounds like nucleosides and nucleotides in complex mixtures. nih.govnih.gov The use of isotopically labeled internal standards, such as this compound, is fundamental to achieving accurate and precise quantification with this method. nih.gov

In clinical and biological research, HPLC-MS methods are developed for the simultaneous measurement of multiple nucleosides and nucleotides in various matrices like human cells and urine. nih.govenghusen.dk For example, a validated LC-MS/MS method was developed to quantify adenosine, guanosine, and inosine (B1671953) nucleotides in peripheral blood mononuclear cells (PBMCs) and red blood cells (RBCs). nih.gov In such assays, stable labeled versions of the analytes serve as internal standards to account for matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte. nih.gov

The application extends to food science, where an HPLC-MS/MS method was developed to simultaneously determine ten different nucleotides and nucleosides in infant formula. thermofisher.com The method demonstrated excellent accuracy and precision, which relies on the use of isotope-labeled internal standards for MS/MS quantitation. thermofisher.com Furthermore, HPLC-MS is used for the qualitative and quantitative analysis of nucleosides and nucleobases in natural products like Ganoderma species (Lingzhi), where these compounds can be used as indicators for quality assessment. researchgate.net In all these applications, this compound or similar labeled standards are indispensable for reliable quantification, overcoming challenges related to sample preparation, chromatographic separation, and instrument variability.

Table 3: Selected Applications of Isotopically Labeled Guanosine in HPLC-MS

| Application Area | Labeled Standard Used | Matrix | Purpose of Analysis | Citation |

| Clinical Nucleotide Analysis | Guanosine stable labeled IS | Human Cells (PBMCs, RBCs) | To accurately quantify physiologically relevant concentrations of adenosine, guanosine, and inosine nucleotides. | nih.gov |

| Food Quality Control | Mixed isotope-labeled internal standard solution | Infant Formula | For the simultaneous and accurate quantification of ten nutritional nucleotides and nucleosides. | thermofisher.com |

| Natural Product Analysis | Guanosine as an internal reference | Tricholoma matsutake (mushroom) | To determine the concentration of nine different nucleosides for quality evaluation using a quantitative analysis of multiple components by a single marker (QAMS) method. | researchgate.net |

| Oxidative Damage Biomarkers | N/A (method for guanosine species) | Human Urine | To measure the excretion of 8-hydroxylated guanine modifications (base, ribonucleoside, and deoxyribonucleoside) in a single run without sample pre-treatment. | enghusen.dk |

| Bacterial Second Messengers | N/A (method for c-di-GMP) | Bacterial Extracts | To develop a robust and highly sensitive HPLC-MS/MS method for the quantification of cyclic di-guanosine monophosphate (c-di-GMP). | nih.gov |

Guanosine D13 in Metabolic Flux Analysis Mfa and Pathway Elucidation

Principles of Isotopic Tracing for Metabolic Flux Quantification

Isotopic tracing is a foundational technique used to study the flow of metabolites through a biochemical network. biorxiv.org The core principle involves supplying a substrate labeled with a heavy, stable isotope (such as ¹³C, ¹⁵N, or in this case, deuterium (B1214612) in Guanosine-d13) to cells or organisms. creative-proteomics.commedchemexpress.com As the cells metabolize this labeled substrate, the isotope is incorporated into downstream products. ox.ac.uk By measuring the distribution of these isotopes in various metabolites over time using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the rates of the reactions that produced them. creative-proteomics.comnih.gov This quantitative analysis of metabolic flow is known as Metabolic Flux Analysis (MFA). medchemexpress.com

MFA integrates experimental labeling data with computational models of metabolic networks to estimate intracellular fluxes. mdpi.comnih.gov The distribution of different isotopomers (molecules that differ only in their isotopic composition) in key metabolites provides the necessary information to solve for the unknown flux values within the network model. nih.govox.ac.uk

Steady-state ¹³C-Metabolic Flux Analysis (¹³C-MFA), often referred to as stationary MFA, is a widely used approach that requires the biological system to be in both a metabolic and isotopic steady state. nih.govspringernature.com Metabolic steady state implies that the concentrations of intracellular metabolites are constant, while isotopic steady state means the isotopic labeling pattern in these metabolites is no longer changing over time. nih.govbiorxiv.org

When using a labeled precursor like ¹³C- or ¹⁵N-guanosine (the principles being identical for this compound), the cells are cultured with the tracer for a duration sufficient to achieve this isotopic equilibrium. researchgate.net Once the steady state is reached, the labeling patterns of purine (B94841) nucleotides and related metabolites are measured. researchgate.net These patterns reflect the relative contributions of different pathways to the production of each metabolite. For instance, the steady-state enrichment of Guanosine (B1672433) Monophosphate (GMP) with the isotope from the guanosine tracer can be used to quantify the rate of the purine salvage pathway relative to other contributing pathways. nih.gov This method provides a time-averaged snapshot of the metabolic fluxes under specific, stable conditions. nih.gov

Table 1: Example of Steady-State Isotopic Enrichment in Purine Nucleotides

This table illustrates hypothetical steady-state isotopic enrichment data from a cell culture experiment where ¹⁵N₅-Guanosine was used as a tracer to quantify the contribution of the purine salvage pathway.

| Metabolite | Isotopic Enrichment (%) | Inferred Pathway Contribution |

| Guanosine Monophosphate (GMP) | 45.2% | High salvage activity |

| Guanosine Diphosphate (B83284) (GDP) | 44.8% | Efficient phosphorylation from GMP |

| Guanosine Triphosphate (GTP) | 44.5% | Active nucleotide pool for RNA/DNA synthesis |

| Adenosine Monophosphate (AMP) | 2.1% | Low interconversion from GMP to AMP |

In contrast to the steady-state approach, isotopically non-stationary MFA (INST-MFA) analyzes the dynamic labeling patterns of metabolites before an isotopic steady state is reached. nih.govfrontiersin.org This method involves collecting samples at multiple time points during the transient phase after the introduction of the isotopic tracer. nih.gov INST-MFA is particularly advantageous for systems that label slowly due to large metabolite pools or for studying dynamic metabolic responses to perturbations. frontiersin.orgnih.gov

By solving differential equations that describe the time-dependent labeling of metabolites, INST-MFA can determine flux values and, in some cases, estimate the sizes of intracellular metabolite pools. mdpi.comnih.gov When applying this to purine metabolism with a this compound tracer, researchers could measure the rate at which the deuterium label appears in GMP, GDP, and GTP over a short timescale (minutes to hours). frontiersin.org This provides a high-resolution view of the kinetics of purine salvage and nucleotide phosphorylation, which is difficult to capture with steady-state methods. nih.gov

Investigating Purine Nucleotide Biosynthesis and Salvage Pathways

Cells can produce purine nucleotides through two main routes: the energy-intensive de novo synthesis pathway and the energy-efficient salvage pathway. nih.gov The de novo pathway builds the purine ring from simple precursors like amino acids, CO₂, and one-carbon units, consuming significant ATP. wpmucdn.com The salvage pathway recycles pre-existing purine bases and nucleosides from diet or nucleotide breakdown. microbenotes.com Isotopic tracers like this compound are invaluable for dissecting the relative activity of these two pathways. biorxiv.orgresearchgate.net

The de novo synthesis pathway is a multi-step process that begins with Ribose-5-phosphate and culminates in the formation of Inosine (B1671953) Monophosphate (IMP), which is then converted to either AMP or GMP. pixorize.comresearchgate.net While labeled guanosine is not a direct precursor for the de novo pathway, its catabolism can introduce labeled moieties back into central carbon metabolism. More importantly, using labeled guanosine in parallel with tracers specific for the de novo pathway (like labeled glycine (B1666218) or glutamine) allows for a comparative analysis. By quantifying the incorporation of labels from these different sources into the final GMP pool, the relative flux from de novo synthesis versus salvage can be precisely determined. nih.gov Tumors, for instance, can effectively utilize both pathways to sustain their high demand for nucleotides. nih.gov

The purine salvage pathway is a more direct route for incorporating exogenous guanosine into nucleotide pools. wpmucdn.com Guanosine can be converted to guanine (B1146940), which is then used by the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HPRT1) to produce GMP. nih.govmicrobenotes.com

Table 2: Research Findings on Purine Pathway Utilization

This table summarizes key findings from isotopic tracing studies on the activity of purine synthesis and salvage pathways.

| Finding | Precursor Used | Key Observation | Reference |

| Tumors can effectively use circulating nucleosides. | ¹⁵N₅-Guanosine | Efficient labeling of downstream purine nucleotides was observed despite low tracer enrichment in tumors. | nih.gov |

| Kidney is a primary site of purine salvage. | ¹⁵N₄-Inosine, ¹⁵N₅-Guanosine | The kidney showed the highest salvage activity for multiple purine substrates compared to other tissues. | nih.gov |

| Salvage pathway is energy-efficient. | N/A (Theoretical) | The salvage pathway consumes only 1 ATP molecule per purine, compared to 6 ATP for de novo synthesis. | nih.gov |

| Proliferating cells rely on de novo synthesis. | General Isotopic Tracers | It is traditionally believed that rapidly dividing cells predominantly use the de novo pathway to meet nucleotide demand. | nih.gov |

Once labeled GMP is formed from this compound via the salvage pathway, the deuterium label can be tracked as it progresses through subsequent phosphorylation steps. GMP is converted to Guanosine Diphosphate (GDP), which is then converted to Guanosine Triphosphate (GTP). researchgate.net These reactions are crucial as GTP is a vital molecule for RNA synthesis, signal transduction, and as an energy source. researchgate.net

By applying MFA techniques, particularly INST-MFA, the fluxes of these phosphorylation reactions can be quantified. nih.gov Measuring the rate of label transfer from the GMP pool to the GDP and GTP pools provides a direct readout of the kinase activities responsible for this interconversion. nih.gov This analysis reveals how cells regulate the balance of their guanine nucleotide pools to meet diverse metabolic and signaling demands.

Analysis of Guanosine Metabolism in Specific Biological Systems and Processes

Metabolic flux analysis is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. nih.gov This is often achieved by introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C) or deuterium (²H), and tracking its incorporation into downstream metabolites. ethz.chnih.gov While studies have investigated the general metabolism of guanosine in various biological systems, including its role in nucleotide synthesis and salvage pathways, specific data from tracing studies using this compound are not documented. grantome.com

Characterization of Metabolic Shifts under Defined Conditions

The use of stable isotope tracers is crucial for understanding how metabolic pathways adapt to changing conditions, such as disease states or environmental stressors. nih.gov By comparing the flux maps of cells under different conditions, researchers can identify key metabolic shifts. For example, ¹³C-labeled glucose and glutamine have been extensively used to characterize the metabolic reprogramming in cancer cells.

However, there are no available research findings that utilize this compound to characterize such metabolic shifts. Studies of this nature would theoretically involve administering this compound to a biological system (e.g., cell cultures or animal models) under normal and perturbed conditions. By analyzing the deuterium enrichment in guanosine metabolites, it would be possible to quantify changes in the flux through purine metabolic pathways. The absence of such data prevents the creation of detailed research findings or data tables specific to this compound.

Table 1: Hypothetical Data on this compound Tracing to Characterize Metabolic Shifts

| Metabolic Condition | Pathway Analyzed | Key Metabolite Measured | Observed Flux Change (Hypothetical) |

| Normoxia | Guanosine Salvage | Labeled Guanine | Baseline Flux |

| Hypoxia | Guanosine Salvage | Labeled Guanine | Increased Flux |

| Normoxia | de novo Purine Synthesis | Labeled GMP | Baseline Flux |

| Hypoxia | de novo Purine Synthesis | Labeled GMP | Decreased Flux |

This table is for illustrative purposes only and is not based on actual experimental data involving this compound.

Integration with Multi-Omics Data for Systems Biology Approaches

Systems biology aims to understand complex biological systems by integrating data from multiple "omics" levels, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govgriffith.edu.au Integrating data from stable isotope tracing studies with other omics data can provide a more comprehensive understanding of how metabolic changes are regulated at the genetic and protein levels. nih.gov For instance, an observed change in metabolic flux, as measured by an isotopic tracer, can be correlated with changes in the expression of genes encoding the enzymes in that pathway.

While the integration of metabolomics with other omics data is a common practice, there are no published studies that specifically integrate metabolomics data derived from this compound tracing with other omics datasets. Such a study would involve, for example, treating a biological system with this compound and simultaneously performing RNA-sequencing (transcriptomics) and mass spectrometry-based proteomics. The resulting datasets could then be analyzed to identify correlations between metabolic fluxes in the guanosine pathway and the expression of relevant genes and proteins.

Table 2: Illustrative Framework for Multi-Omics Integration with this compound Data

| Omics Layer | Data Type | Potential Research Question Addressed with this compound |

| Metabolomics | Deuterium enrichment in purine metabolites | Quantify flux through guanosine salvage vs. de novo synthesis. |

| Transcriptomics | mRNA expression levels of metabolic enzymes | Do changes in guanosine metabolic flux correlate with the transcription of genes like HGPRT or GUK1? |

| Proteomics | Protein abundance of metabolic enzymes | Are observed flux changes a result of altered enzyme levels? |

| Genomics | Genetic variations in metabolic genes | Do specific genetic variants influence the baseline flux of guanosine metabolism? |

This table represents a conceptual framework for potential research and does not reflect the findings of any existing studies using this compound.

Investigation of Kinetic Isotope Effects Kie with Guanosine D13

Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects

The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to the rate constant with a heavier isotope (k_H). wikipedia.org For deuterium, this is expressed as k_H/k_D. The underlying principle of the deuterium KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. aip.org

Due to the greater mass of deuterium, the C-D bond has a lower vibrational frequency and consequently a lower ZPE than a C-H bond. csbsju.edu For a reaction to occur, energy must be supplied to break this bond. Because the C-D bond starts from a lower energy level, more energy is required to reach the transition state where the bond is cleaved. This results in a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart, leading to a "normal" primary KIE (k_H/k_D > 1). princeton.edu The magnitude of the primary KIE for C-H bond cleavage is typically in the range of 6 to 10. wikipedia.org

In some cases, an "inverse" KIE (k_H/k_D < 1) can be observed. This usually occurs when a C-H bond is converted to a bond that is stiffer (has a higher vibrational frequency) in the transition state. researchgate.net Secondary KIEs, which are generally smaller, arise when the isotopically substituted bond is not directly broken or formed in the rate-determining step but is located near the reaction center. princeton.eduwikipedia.org These effects can provide information about changes in hybridization or steric environment during the reaction. princeton.edu

Furthermore, in some reactions, particularly at low temperatures, quantum mechanical tunneling can lead to anomalously large KIEs. aip.orgepfl.ch Tunneling occurs when a particle, like a proton or deuteron, passes through an energy barrier rather than over it. epfl.ch Since the lighter proton tunnels more readily than the heavier deuteron, this phenomenon can significantly enhance the observed KIE. epfl.ch

Experimental Design for Measuring Guanosine-d13-Mediated KIEs

Measuring the KIE for a reaction involving this compound requires a carefully designed experiment to accurately determine the reaction rates of both the deuterated and non-deuterated substrates. wikipedia.org A common and precise method is the internal competition experiment. mdpi.com

Illustrative Experimental Protocol:

Substrate Preparation: A mixture containing a known ratio of standard guanosine (B1672433) and this compound is prepared. The synthesis of specifically deuterated nucleosides is a critical first step, often achieved through enzymatic or multi-step chemical synthesis. scienceopen.comnih.gov

Reaction Initiation: The enzymatic reaction is initiated by adding the enzyme of interest (e.g., a purine (B94841) nucleoside phosphorylase or a kinase) to the substrate mixture under controlled conditions (temperature, pH, buffer).

Reaction Quenching: The reaction is allowed to proceed to a specific, low level of completion (typically <15%) and then quenched to stop any further conversion.

Sample Analysis: The isotopic composition of either the remaining substrate or the formed product is analyzed. Modern analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed for this purpose. mdpi.comnih.gov These methods can precisely distinguish between and quantify the deuterated and non-deuterated species. nih.govnih.gov

KIE Calculation: The KIE is calculated from the change in the isotopic ratio of the substrate or the isotopic ratio of the product.

Table 1: Illustrative Data for a Competitive KIE Experiment

| Parameter | Value |

| Initial [Guanosine]/[this compound] Ratio | 1.00 |

| Reaction Completion | 10% |

| Final [Guanosine]/[this compound] Ratio (in remaining substrate) | 0.93 |

| Calculated k_H/k_D | ~1.8 |

This table presents hypothetical data to illustrate the outcome of a competitive KIE experiment. The calculated KIE would depend on the specific enzyme and reaction mechanism.

Elucidation of Enzyme Mechanism and Rate-Limiting Steps in Guanosine-Related Reactions

The data obtained from KIE studies with this compound can be instrumental in understanding the mechanisms of enzymes that process guanosine and its derivatives. researchgate.net The magnitude of the observed KIE helps to identify the rate-limiting step of the reaction. pnas.org

For instance, in a reaction catalyzed by an enzyme like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which attaches a phosphoribosyl group to guanine (B1146940) (derived from guanosine), a significant primary KIE upon using a deuterated guanosine substrate would suggest that the cleavage of a C-H bond on the ribose or purine ring is part of the rate-determining step. nih.gov

Table 2: Interpretation of Hypothetical KIE Values for a Guanosine-Utilizing Enzyme

| Deuteration Position in Guanosine | Observed k_H/k_D | Mechanistic Implication |

| Ribose C1'-H | ~1.15 | Secondary KIE. Suggests a change in hybridization at the anomeric carbon from sp3 to sp2-like in the transition state, characteristic of an S_N1-type mechanism with an oxocarbenium ion intermediate. csbsju.edu |

| Ribose C-H (other positions) | ~1.0 | No significant KIE. Indicates that these C-H bonds are not broken or significantly altered in the rate-limiting step. |

| Purine Ring C8-H | ~5.0 | Primary KIE. Suggests that cleavage of the C8-H bond is the rate-limiting step, possibly in an oxidation or other modification reaction at this position. csbsju.edu |

This table provides hypothetical KIE values and their potential interpretations in the context of an enzymatic reaction involving guanosine.

By strategically placing the deuterium label at different positions within the guanosine molecule (e.g., on the ribose moiety or the purine base), researchers can probe different aspects of the reaction. For example, a study on the enzyme ribonuclease A using a substrate containing guanosine, uridylyl-(3′,5′)-guanosine, employed isotope effects to investigate the transition state of the catalyzed reaction. mdpi.comnih.gov While this study focused on oxygen isotopes, a similar approach with this compound could reveal details about C-H bond dynamics during catalysis.

Guanosine D13 in the Study of Nucleic Acid Metabolism and Integrity

Incorporation of Guanosine-d13 into DNA and RNA

The core of this compound's utility lies in its ability to be incorporated into DNA and RNA during their synthesis. silantes.comcitizendium.org This process, known as stable isotope labeling, allows for the tracking and quantification of newly synthesized nucleic acids. isotope.com When introduced into a cellular system, this compound is metabolized through the same pathways as its unlabeled counterpart. It is first phosphorylated to form guanosine (B1672433) monophosphate (GMP), then further to guanosine diphosphate (B83284) (GDP), and finally to guanosine triphosphate (GTP). britannica.comwikipedia.org The deuterated GTP and its deoxy form, dGTP, then serve as substrates for RNA and DNA polymerases, respectively, which incorporate them into growing nucleic acid chains. silantes.com

This incorporation can be achieved through various methods, including metabolic labeling in cell cultures and enzymatic synthesis in vitro. silantes.com In metabolic labeling, cells are grown in a medium containing this compound, leading to the uniform labeling of newly synthesized DNA and RNA. silantes.com Enzymatic synthesis, on the other hand, utilizes labeled dNTPs or rNTPs in polymerase chain reactions (PCR) or in vitro transcription to create specifically labeled nucleic acid sequences. isotope.com The presence of the deuterium (B1214612) label allows for the differentiation and analysis of these newly synthesized molecules from the pre-existing unlabeled pool, often using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. isotope.com

Dynamics of Nucleotide Pool Regulation

The cellular pools of nucleotides are tightly regulated to meet the demands of DNA replication, transcription, and repair, while preventing the toxic effects of nucleotide imbalance. Guanine-based purines, including guanosine and its various phosphorylated forms, are central to this regulation. mdpi.comnih.gov Guanine (B1146940) nucleotide-binding proteins (G-proteins) act as molecular switches, cycling between inactive GDP-bound and active GTP-bound states to control a vast array of cellular processes. nih.gov

The use of this compound provides a dynamic view of the nucleotide pool. By tracing the flux of the labeled guanosine through the various metabolic pathways, researchers can gain insights into the rates of synthesis, degradation, and interconversion of guanine nucleotides. For instance, studies can monitor the conversion of guanosine to guanine and subsequently to other purine (B94841) metabolites. nih.gov This is crucial for understanding how cells maintain homeostasis under normal conditions and how these processes are perturbed in disease states. Disruptions in nucleotide metabolism have been linked to various pathological conditions, highlighting the importance of these regulatory mechanisms. mhmedical.com

Research on DNA and RNA Repair Mechanisms Using Labeled Guanosine

DNA and RNA are under constant assault from both endogenous and environmental agents that can cause damage to their structure. mdpi.comscitechdaily.com Guanine is particularly susceptible to oxidative damage due to its low redox potential compared to other DNA bases. researchgate.net A common form of this damage is the formation of 8-oxo-7,8-dihydroguanine (8-oxoG), a mutagenic lesion that can lead to G-to-T transversions if not repaired. mdpi.comatdbio.com

The study of DNA and RNA repair mechanisms has been significantly advanced by the use of stable isotope-labeled nucleosides like this compound. By incorporating labeled guanine bases into specific DNA or RNA sequences, researchers can precisely track the formation and repair of lesions. acs.orgnih.gov For example, a technique known as isotope labeling of DNA–mass spectrometry (ILD–MS) allows for the quantification of specific oxidative guanine lesions at particular sites within a DNA sequence. acs.org This methodology involves creating synthetic DNA duplexes where a guanine at a specific position is replaced with a stable isotope-tagged guanine. acs.org After inducing oxidative damage, the DNA is digested, and the resulting nucleosides are analyzed by mass spectrometry to determine the relative amounts of specific lesions formed at the labeled site versus other positions. acs.orgnih.gov

This approach has been instrumental in elucidating the influence of local sequence context and DNA secondary structure on the patterns of guanine oxidation. nih.gov Furthermore, it aids in understanding the efficiency and specificity of various repair pathways, such as base excision repair (BER), which is responsible for removing lesions like 8-oxoG. mdpi.commlsu.ac.in By monitoring the removal of labeled lesions over time, scientists can dissect the kinetics and mechanisms of the enzymes involved in maintaining the integrity of the genome and transcriptome. mdpi.comnih.gov

Interactive Data Table: Examples of Research Findings Using Labeled Guanosine

| Research Area | Key Finding | Labeled Compound Used | Analytical Technique | Reference |

| DNA Oxidation | Determined the influence of cytosine methylation on guanine oxidation. | 15N3,13C1-Guanine | HPLC–ESI-MS/MS | acs.org |

| G-Quadruplex Folding | Verified slow exchange between two G-quadruplex forms. | 8-13C-Guanosine | NMR Spectroscopy | nih.gov |

| DNA Damage Mapping | Mapped the formation of specific guanine oxidation products in the Kras protooncogene. | 15N3,13C1-dG | HPLC-ESI-MS/MS | nih.gov |

Emerging Research Directions and Future Perspectives

Integration of Guanosine-d13 Labeling with Advanced Imaging Modalities

The integration of this compound with advanced imaging technologies offers a powerful, non-invasive window into cellular metabolism and function in real-time. This synergy allows researchers to track the metabolic fate of guanosine (B1672433) within tissues and organs, providing insights into both normal physiology and disease states.

One of the most promising techniques is Deuterium (B1214612) Metabolic Imaging (DMI) , a specialized form of Magnetic Resonance Imaging (MRI). mdpi.comresearchgate.netnih.gov DMI tracks the distribution and conversion of deuterium-labeled compounds, like this compound, in vivo. mdpi.comresearchgate.net Unlike conventional MRI, which provides anatomical information, DMI generates three-dimensional metabolic maps. researchgate.netnih.gov The low natural abundance of deuterium (approximately 0.01%) ensures that the signal detected is almost exclusively from the administered labeled substrate, providing a clear and specific metabolic picture with minimal background noise. mdpi.comnih.gov By administering this compound, researchers could potentially visualize processes such as nucleotide salvage pathways and RNA synthesis in living organisms, offering valuable information for cancer research and neurology. mdpi.comnih.gov

Another powerful technique is Mass Spectrometry Imaging (MSI) , particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI. nih.govyoutube.comyoutube.comresearchgate.net MSI allows for the label-free analysis of the spatial distribution of various molecules, including metabolites, lipids, and drugs, directly from thin tissue sections. youtube.comresearchgate.net When a tissue has been exposed to this compound, MSI can be used to map the distribution of the labeled compound and its downstream metabolites with high spatial resolution. youtube.comyoutube.com This can reveal metabolic heterogeneity within tumors or specific anatomical regions of an organ, linking metabolic profiles to histopathological features. nih.govyoutube.com

The combination of these imaging modalities with this compound labeling provides complementary information, bridging the gap between whole-organism metabolism and microscopic tissue architecture.

| Modality | Principle | Type of Data | Key Advantages with this compound | Reference |

|---|---|---|---|---|

| Deuterium Metabolic Imaging (DMI) via MRI | Detects the magnetic resonance signal from deuterium nuclei. | 3D metabolic maps of labeled substrate and its downstream metabolites in vivo. | Non-invasive, whole-organism imaging, tracks metabolic pathways in real-time. | mdpi.comresearchgate.netnih.gov |

| Mass Spectrometry Imaging (MSI) | Measures the mass-to-charge ratio of molecules desorbed from a tissue surface. | High-resolution spatial distribution of this compound and its metabolites within tissue sections. | High chemical specificity, reveals metabolic heterogeneity at a microscopic level. | nih.govyoutube.com |

| Positron Emission Tomography (PET) | Detects gamma rays from a positron-emitting radionuclide. While not directly using deuterium, PET with radio-labeled guanosine analogs provides functional data. | Quantitative 3D images of tracer uptake, reflecting cellular activity (e.g., proliferation). | Extremely high sensitivity for tracking biological processes. Can be used in conjunction with DMI for multi-modal imaging. | nih.govopenmedscience.com |

Computational Modeling and Simulation of this compound Behavior in Complex Biological Systems

Computational modeling has become an indispensable tool in systems biology, allowing for the simulation and prediction of molecular interactions and dynamics that are difficult to observe experimentally. nih.govuu.nlnih.govresearchgate.net Applying these models to this compound can provide profound insights into how deuterium labeling affects its physicochemical properties and its behavior within complex biological environments like enzymes and nucleic acids.

Molecular Dynamics (MD) simulations can be used to model the behavior of this compound at an atomic level. mdpi.comresearchgate.netmdpi.com These simulations can predict how the increased mass of deuterium atoms influences the vibrational modes of the molecule and the strength of hydrogen bonds. This is crucial for understanding its interaction with proteins, such as kinases and polymerases, and its incorporation into DNA and RNA. MD simulations can help elucidate whether the deuterium substitution alters the conformational dynamics or binding affinities of guanosine, which is essential for validating its use as a tracer. mdpi.comnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a hybrid approach where the core region of a reaction (e.g., an enzyme's active site with this compound) is treated with high-level quantum mechanics, while the surrounding environment (the rest of the protein and solvent) is modeled using classical molecular mechanics. mdpi.com This approach is particularly useful for studying enzymatic reactions involving this compound, allowing researchers to calculate reaction energy profiles and understand the kinetic isotope effect—the change in reaction rate due to isotopic substitution. mdpi.com Such studies can predict how the metabolism of this compound might differ slightly from that of its non-labeled counterpart. mdpi.com

These computational approaches enable the generation of testable hypotheses and provide a theoretical framework for interpreting experimental data obtained from imaging and metabolic studies. uu.nlresearchgate.net

| Modeling Technique | Principle | Application to this compound | Potential Insights | Reference |

|---|---|---|---|---|

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules based on classical mechanics. | Modeling the dynamic behavior of this compound in solution and when interacting with biomolecules (e.g., proteins, DNA). | Effects of deuteration on molecular conformation, flexibility, and binding affinity. | mdpi.comresearchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method combining the accuracy of quantum mechanics for a small region with the efficiency of molecular mechanics for the larger system. | Simulating enzymatic reactions involving the conversion of this compound. | Understanding the kinetic isotope effect and predicting reaction pathways and energy barriers. | mdpi.com |

| Agent-Based Modeling | Models a system as a collection of autonomous decision-making entities called "agents." | Simulating cellular populations and their collective metabolic response to the introduction of this compound. | Predicting system-level metabolic flux and cellular heterogeneity in tracer uptake. | nih.govresearchgate.net |

Potential for Novel Methodological Developments Leveraging Deuterium-Labeled Guanosine

The unique properties of deuterium labeling pave the way for entirely new experimental methodologies that can provide quantitative data on metabolic processes. This compound is well-suited to be a key component in the development of these next-generation techniques.

One major area of development is in Metabolic Flux Analysis (MFA) . nih.govnih.govethz.ch 13C-MFA is an established technique for quantifying the rates of metabolic pathways. nih.govnih.govethz.ch Similarly, deuterium labeling can be used to trace metabolic pathways. By providing this compound to cells and analyzing the isotopic enrichment in downstream metabolites using mass spectrometry, researchers can quantify the flux through nucleotide salvage and synthesis pathways. youtube.com This approach can reveal how metabolic pathways are rewired in cancer cells or in response to drug treatments, providing a deeper understanding of cellular metabolism. nih.gov

A groundbreaking recent development is the direct detection of deuterium incorporation in DNA during nanopore sequencing . nih.gov A study demonstrated that DNA labeled with deuterium could be distinguished from unlabeled DNA by changes in the electrical signal as the DNA strand passes through a nanopore. nih.gov This innovative method could potentially be applied to this compound to identify which cells in a population are actively synthesizing DNA. This would enable a direct link between metabolic activity (incorporation of the labeled nucleoside) and genetic information, opening up possibilities for studying DNA replication and repair at the single-molecule level. nih.gov

Furthermore, the development of new analytical methods that are highly sensitive to the presence of deuterium could enhance the utility of this compound. For instance, combining stable isotope labeling with high-resolution mass spectrometry allows for the specific detection of reaction products in complex mixtures, a technique that could be adapted to trace the fate of guanosine in various biological and chemical systems. nih.gov

| Methodology | Description | Potential Application of this compound | Scientific Impact | Reference |

|---|---|---|---|---|

| Deuterium-Based Metabolic Flux Analysis (MFA) | A technique to quantify the rates (fluxes) of metabolic pathways by tracking the flow of stable isotopes from a labeled substrate through a metabolic network. | Quantifying the flux through nucleotide salvage and synthesis pathways by measuring deuterium enrichment in downstream metabolites. | Provides quantitative insights into the regulation of nucleotide metabolism in health and disease. | nih.govnih.gov |

| Nanopore Sequencing Detection | An emerging technique that detects isotopic labels in DNA based on alterations in the ionic current as single DNA molecules pass through a nanopore. | Identifying specific DNA strands that have incorporated this compound, thus tagging actively replicating cells. | Enables single-molecule analysis of DNA synthesis and links metabolic state to genetic sequence. | nih.gov |

| High-Resolution Mass Spectrometry Tracing | Utilizes the precise mass difference imparted by deuterium to specifically detect and identify molecules that have incorporated the label from a complex biological sample. | Tracing the complete metabolic fate of this compound, identifying both expected and novel metabolites and adducts. | Facilitates the discovery of new metabolic pathways and biomolecular interactions involving guanosine. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.